molecular formula C6H13ClNO2- B104609 H-DL-Val-OMe.HCl CAS No. 5619-05-6

H-DL-Val-OMe.HCl

Cat. No.: B104609
CAS No.: 5619-05-6
M. Wt: 167.63 g/mol
InChI Key: KUGLDBMQKZTXPW-UHFFFAOYSA-N
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Description

H-DL-Val-OMe.HCl, also known as L-valine methyl ester hydrochloride, is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is a derivative of the amino acid valine and is commonly used in various scientific research applications.

Scientific Research Applications

H-DL-Val-OMe.HCl has diverse applications in scientific research:

Safety and Hazards

Safety information indicates that “Methyl 2-amino-3-methylbutanoate hydrochloride” may require precautionary statements and has been assigned the signal word 'Warning’ .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-3-methylbutanoate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during protein synthesis. This compound can act as a substrate or inhibitor for these enzymes, affecting the overall process of translation .

Additionally, methyl 2-amino-3-methylbutanoate hydrochloride interacts with various transport proteins, facilitating its movement across cellular membranes. These interactions are crucial for its cellular uptake and distribution, impacting its overall biochemical activity .

Cellular Effects

Methyl 2-amino-3-methylbutanoate hydrochloride influences various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to changes in phosphorylation states of target proteins. This modulation can alter gene expression patterns and cellular metabolism, impacting cell growth, differentiation, and apoptosis .

In different cell types, methyl 2-amino-3-methylbutanoate hydrochloride has been shown to affect mitochondrial function, leading to changes in ATP production and overall cellular energy balance. These effects are particularly significant in highly metabolic cells, such as muscle and liver cells .

Molecular Mechanism

The molecular mechanism of action of methyl 2-amino-3-methylbutanoate hydrochloride involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit aminoacyl-tRNA synthetases, leading to a decrease in protein synthesis .

Furthermore, methyl 2-amino-3-methylbutanoate hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-amino-3-methylbutanoate hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Over time, its activity may decrease due to degradation, impacting its effectiveness in biochemical assays .

Long-term studies have shown that methyl 2-amino-3-methylbutanoate hydrochloride can have sustained effects on cellular function, particularly in in vitro cultures. These effects include changes in cell proliferation, differentiation, and metabolic activity .

Dosage Effects in Animal Models

The effects of methyl 2-amino-3-methylbutanoate hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance protein synthesis and improve metabolic function. At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis .

Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These findings are crucial for determining the appropriate dosage for experimental and therapeutic applications .

Metabolic Pathways

Methyl 2-amino-3-methylbutanoate hydrochloride is involved in several metabolic pathways. It can be metabolized by amino acid oxidases, leading to the production of corresponding keto acids and ammonia. These metabolic products can further participate in various biochemical reactions, impacting overall metabolic flux .

The compound also interacts with cofactors such as NAD+ and FAD, which are essential for its enzymatic metabolism. These interactions can influence the rate and efficiency of its metabolic conversion .

Transport and Distribution

Within cells and tissues, methyl 2-amino-3-methylbutanoate hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target cells .

The compound’s distribution is influenced by its interactions with plasma proteins, which can affect its bioavailability and overall activity. These interactions are crucial for its effective delivery to target tissues and cells .

Subcellular Localization

Methyl 2-amino-3-methylbutanoate hydrochloride exhibits specific subcellular localization patterns. It can be targeted to mitochondria, where it influences mitochondrial function and energy production. This targeting is mediated by specific signals and post-translational modifications that direct the compound to the mitochondrial compartment .

Additionally, methyl 2-amino-3-methylbutanoate hydrochloride can localize to the cytoplasm and nucleus, where it interacts with various enzymes and regulatory proteins. These interactions are essential for its biochemical activity and overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-DL-Val-OMe.HCl can be synthesized through the esterification of valine with methanol in the presence of hydrochloric acid. The reaction typically involves heating valine with methanol and hydrochloric acid under reflux conditions to produce the ester .

Industrial Production Methods

In industrial settings, the production of methyl 2-amino-3-methylbutanoate hydrochloride involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as crystallization and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

H-DL-Val-OMe.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-methylbutanoate hydrochloride: Similar in structure but differs in the position of the amino group.

    Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride: Contains a methoxy group instead of a methyl group.

    Methyl 2-amino-3- (4-cyanophenyl)-3-methylbutanoate hydrochloride: Contains a cyanophenyl group .

Uniqueness

H-DL-Val-OMe.HCl is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its applications in various fields of research further highlight its versatility and importance .

Properties

IUPAC Name

methyl 2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGLDBMQKZTXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-05-6, 7146-15-8, 6306-52-1
Record name Valine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5619-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5619-05-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7146-15-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22921
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Record name 6306-52-1
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Methyl DL-valinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.590
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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